![molecular formula C18H22F2N4O4S B2756004 N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide CAS No. 2034231-30-4](/img/structure/B2756004.png)
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a difluorocyclohexyl group, an oxadiazole ring, and a dimethylsulfamoyl benzamide moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the difluorocyclohexyl group: This step often involves the use of difluorocyclohexyl halides or related compounds in a nucleophilic substitution reaction.
Attachment of the dimethylsulfamoyl benzamide moiety: This is usually accomplished through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The oxadiazole ring is known to inhibit microbial growth against various bacterial strains and fungi. Preliminary studies suggest that N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide may enhance this activity due to the difluorocyclohexyl group, which increases lipophilicity and membrane permeability.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. This property is particularly relevant in conditions such as ischemic stroke and other inflammatory diseases.
Anticancer Properties
Similar compounds with oxadiazole structures have shown promise in inhibiting cancer cell proliferation. This compound may target specific enzymes involved in tumor growth and metastasis. Research into its mechanisms of action is ongoing, but preliminary findings suggest it could inhibit key pathways associated with cancer cell survival.
Antimicrobial Activity Case Study
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Potential Case Study
In a controlled experiment involving LPS-stimulated macrophages, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 cytokines. This suggests a mechanism through which it may exert protective effects against inflammation-related damage.
Anticancer Activity Case Study
A series of assays were conducted on cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Wirkmechanismus
The mechanism by which N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide: shares similarities with other oxadiazole-containing compounds and difluorocyclohexyl derivatives.
Uniqueness
What sets this compound apart is the specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable molecule for targeted research and potential therapeutic applications.
Biologische Aktivität
N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C19H18F2N4O2S
- Molecular Weight : 404.44 g/mol
Structural Features
The compound features an oxadiazole ring, which is known for its diverse biological activities, including anticancer properties. The presence of the difluorocyclohexyl group is believed to enhance its binding affinity to biological targets.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Compounds containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
- Immunomodulatory Effects : The compound has been investigated for its role as an immunoadjuvant. In vitro studies indicated that it can activate NF-κB signaling pathways, leading to enhanced release of immunostimulatory cytokines in human monocytic cell lines .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationship of sulfamoyl benzamidothiazole derivatives. Modifications at specific sites on the scaffold have yielded compounds with improved potency and selectivity against cancer cell lines. For instance, substituents on the oxadiazole ring significantly influence the compound's biological activity and therapeutic potential .
Case Studies and Research Findings
- Anticancer Studies : A study involving a series of oxadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The lead compounds exhibited nanomolar activity, indicating their potential as therapeutic agents .
- Immunological Research : In murine models, the compound was tested as a co-adjuvant in vaccination protocols. It showed enhanced antigen-specific antibody responses when combined with established TLR agonists compared to controls .
- Mechanistic Insights : Mechanistic studies have suggested that the oxadiazole moiety interacts with key enzymes involved in cancer progression and immune response modulation. This interaction may inhibit their activity, leading to reduced tumor growth and enhanced immune response .
Eigenschaften
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O4S/c1-24(2)29(26,27)14-5-3-13(4-6-14)17(25)21-11-15-22-16(23-28-15)12-7-9-18(19,20)10-8-12/h3-6,12H,7-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMIBSFVAYBAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.